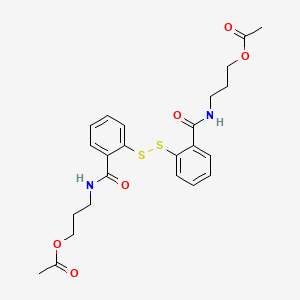
2,2'-Dithiobis(N-(3-(acetyloxy)propyl)benzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) is a compound belonging to the benzamide family, characterized by the presence of a dithiobis group and an acetyloxypropyl substituent. Benzamides are known for their diverse applications in medical, industrial, and biological fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) typically involves the reaction of 2,2’-dithiobis(benzoyl chloride) with N-(3-(acetyloxy)propyl)amine. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature over time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The dithiobis group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiobis bond, yielding two thiol-containing benzamide molecules.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol-containing benzamides.
Substitution: Benzamides with different substituents replacing the acetyloxy group.
Scientific Research Applications
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) involves its interaction with molecular targets such as enzymes and receptors. The dithiobis group can form disulfide bonds with thiol groups in proteins, potentially altering their function. The acetyloxypropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobis(benzamide): Lacks the acetyloxypropyl group, making it less effective in certain applications.
N-(3-(acetyloxy)propyl)benzamide: Does not contain the dithiobis group, limiting its ability to form disulfide bonds.
Uniqueness
2,2’-Dithiobis(N-(3-(acetyloxy)propyl)benzamide) is unique due to the combination of the dithiobis and acetyloxypropyl groups, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound in various fields of research and application.
Properties
CAS No. |
88848-48-0 |
|---|---|
Molecular Formula |
C24H28N2O6S2 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
3-[[2-[[2-(3-acetyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl acetate |
InChI |
InChI=1S/C24H28N2O6S2/c1-17(27)31-15-7-13-25-23(29)19-9-3-5-11-21(19)33-34-22-12-6-4-10-20(22)24(30)26-14-8-16-32-18(2)28/h3-6,9-12H,7-8,13-16H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
UAICOZIKAKZIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


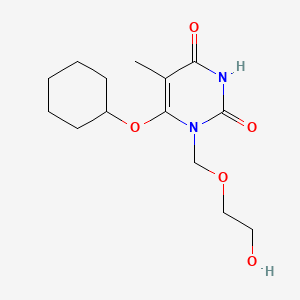
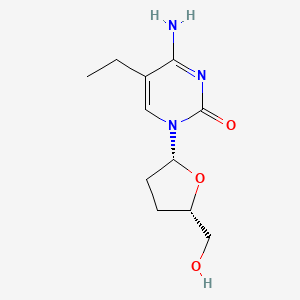
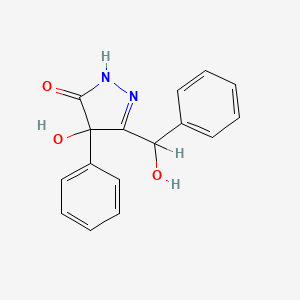

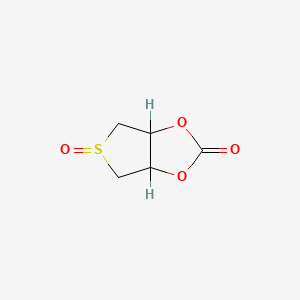

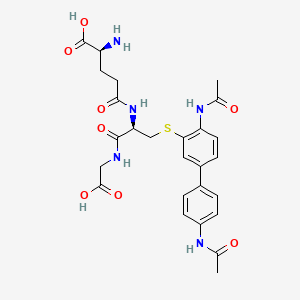
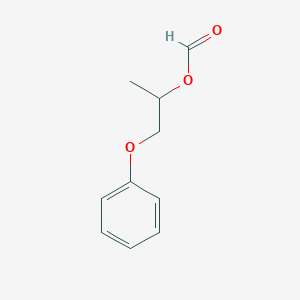

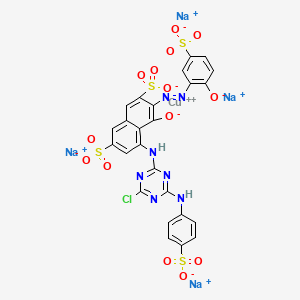
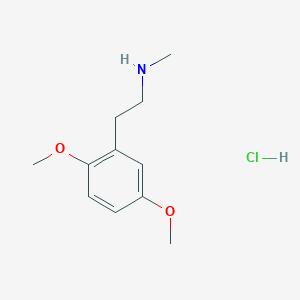
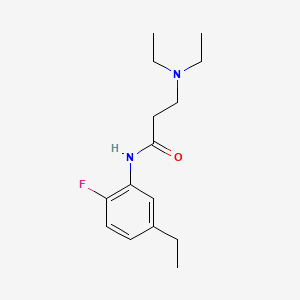
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
